molecular formula C10H14N2O2 B2928879 1-Ethyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid CAS No. 1780892-10-5

1-Ethyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid

Cat. No.: B2928879
CAS No.: 1780892-10-5
M. Wt: 194.234
InChI Key: XMEMEWZXOSXKEF-UHFFFAOYSA-N
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Description

1-Ethyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid is a heterocyclic compound with the molecular formula C10H14N2O2. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl hydrazine with cyclohexanone, followed by cyclization and subsequent carboxylation .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Ethyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid is unique due to its specific ethyl substitution at the 1-position and carboxylic acid group at the 6-position. These structural features contribute to its distinct chemical and biological properties compared to other indazole derivatives .

Properties

IUPAC Name

1-ethyl-4,5,6,7-tetrahydroindazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-12-9-5-7(10(13)14)3-4-8(9)6-11-12/h6-7H,2-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEMEWZXOSXKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CCC(C2)C(=O)O)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780892-10-5
Record name 1-ethyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid
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